molecular formula C28H22N2O5S2 B14152110 N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide CAS No. 827010-26-4

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide

Cat. No.: B14152110
CAS No.: 827010-26-4
M. Wt: 530.6 g/mol
InChI Key: NDRXRPBZUSXDIJ-UHFFFAOYSA-N
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Description

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes naphthalene and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide groups play a crucial role in these interactions, as they can form strong hydrogen bonds with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar structural features.

    4-Methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)-benzenesulfonamide: Shares the naphthalene and sulfonamide groups.

Uniqueness

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide is unique due to its specific combination of naphthalene and sulfonamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

827010-26-4

Molecular Formula

C28H22N2O5S2

Molecular Weight

530.6 g/mol

IUPAC Name

N-[2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C28H22N2O5S2/c1-20(31)29-27-12-6-7-13-28(27)30(36(32,33)25-16-14-21-8-2-4-10-23(21)18-25)37(34,35)26-17-15-22-9-3-5-11-24(22)19-26/h2-19H,1H3,(H,29,31)

InChI Key

NDRXRPBZUSXDIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N(S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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